![molecular formula C7H13Cl2N3O B2587158 (2R,3R)-2-(1H-pyrazol-3-yl)oxolan-3-amine dihydrochloride CAS No. 2044706-35-4](/img/structure/B2587158.png)
(2R,3R)-2-(1H-pyrazol-3-yl)oxolan-3-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R)-2-(1H-pyrazol-3-yl)oxolan-3-amine dihydrochloride is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. This compound is a pyrazole derivative, and its synthesis method involves the reaction of 3-amino-1H-pyrazole with (R)-glycidol in the presence of a catalyst. In
Applications De Recherche Scientifique
Pyrazole Heterocycles Synthesis Pyrazole derivatives, including those related to (2R,3R)-2-(1H-pyrazol-3-yl)oxolan-3-amine dihydrochloride, are pivotal in medicinal chemistry due to their widespread biological activities such as anticancer, analgesic, anti-inflammatory, and antimicrobial properties. The synthesis strategies for these compounds involve condensation followed by cyclization, utilizing reagents like phosphorus oxychloride (POCl3) and dimethyl formamide. These methodologies provide a versatile foundation for the development of biologically active agents through various modifications and derivatizations (Dar & Shamsuzzaman, 2015).
Multicomponent Synthesis for Bioactive Derivatives The multicomponent reactions (MCRs) approach has gained popularity for synthesizing bioactive molecules containing the pyrazole moiety, offering efficient synthesis routes for compounds exhibiting antibacterial, anticancer, antifungal, and antioxidant activities. This approach, highlighting the therapeutic potential of pyrazole derivatives, underscores the importance of (2R,3R)-2-(1H-pyrazol-3-yl)oxolan-3-amine dihydrochloride in the pharmaceutical field (Becerra, Abonía, & Castillo, 2022).
Heterocyclic Compounds Development The development of heterocyclic compounds, including pyrazoline derivatives, is essential for creating new anticancer agents. These compounds, with a base structure potentially related to (2R,3R)-2-(1H-pyrazol-3-yl)oxolan-3-amine dihydrochloride, play a critical role in pharmaceutical research aimed at developing effective cancer treatments. The versatility and biological efficacy of pyrazoline derivatives emphasize their significance in medicinal chemistry and drug development processes (Ray et al., 2022).
Neurodegenerative Disorders Therapy Pyrazoline-containing compounds are investigated for their therapeutic applications in treating neurodegenerative disorders, such as Alzheimer's and Parkinson's diseases. The neuroprotective properties of these compounds, including those akin to (2R,3R)-2-(1H-pyrazol-3-yl)oxolan-3-amine dihydrochloride, are explored through structure-activity relationships (SARs), highlighting their potential in managing neurodegenerative conditions and serving as a basis for new drug development (Ahsan et al., 2022).
Propriétés
IUPAC Name |
(2R,3R)-2-(1H-pyrazol-5-yl)oxolan-3-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O.2ClH/c8-5-2-4-11-7(5)6-1-3-9-10-6;;/h1,3,5,7H,2,4,8H2,(H,9,10);2*1H/t5-,7-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBHNVEXOWVCLMV-IILPWVBSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C1N)C2=CC=NN2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]([C@@H]1N)C2=CC=NN2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R)-2-(1H-pyrazol-3-yl)oxolan-3-amine dihydrochloride |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.